molecular formula C9H17N B1286991 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 90949-06-7

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

Número de catálogo: B1286991
Número CAS: 90949-06-7
Peso molecular: 139.24 g/mol
Clave InChI: HVBXSUGKPOUETE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 90949-06-7) is an organic compound with the molecular formula C9H17N and an average molecular weight of 139.24 g/mol . This amine is characterized by its norbornane-based, bicyclic structure, which provides a rigid scaffold of interest in medicinal chemistry and chemical biology . The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at room temperature . While direct applications for this specific molecule are not extensively detailed in the public literature, its core bicyclo[2.2.1]heptane (norbornane) structure is recognized as a valuable component in pharmaceutical research. For instance, the bicyclo[2.2.1]heptane motif is incorporated into more complex molecules that are investigated for their biological activity. One prominent example is ML308, a pharmacological probe molecule that contains this bicyclic system and functions as a potent and selective inhibitor of the KCNK9 (TASK-3) two-pore domain potassium channel . Such channels regulate cell membrane potential and excitability, modulating processes including hormone secretion, proliferation, and central nervous system function . The use of ML308 as a tool for in vitro studies highlights the potential of the bicyclo[2.2.1]heptane scaffold in the development of compounds for probing neurodegenerative disorders, kidney function, and specific cancer pathways . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBXSUGKPOUETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-06-7
Record name 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Direct Functionalization

This method involves the nucleophilic attack of an amine on a suitable electrophile derived from bicyclo[2.2.1]heptane.

  • Reaction Conditions :
    • Solvents: Ethanol or methanol
    • Temperature: Typically room temperature or slightly elevated
    • Catalysts: Lewis acids (e.g., BF₃·Et₂O)

Schiff Base Formation and Reduction

The formation of Schiff bases allows for further functionalization and is particularly useful when starting with carbonyl compounds.

$$
\text{Bicyclo[2.2.1]heptane} + \text{Aldehyde} \rightarrow \text{Schiff Base} \rightarrow \text{Amine}
$$

  • Reduction Conditions :
    • Catalysts: Palladium on carbon (Pd/C) or Raney nickel
    • Hydrogen pressure: Typically low (1–5 atm)

Catalytic Hydrogenation

This step is critical if imines are intermediates in the synthesis:

  • Hydrogenation Process :
    • The reaction is conducted under hydrogen gas in the presence of a catalyst.
    • Monitoring is performed via thin-layer chromatography (TLC) to ensure complete conversion.

Comparative Analysis of Synthetic Routes

To better understand the efficacy and efficiency of different synthetic methods, a comparative analysis is presented below:

Method Yield (%) Purity (%) Time Required Notes
Direct Functionalization 70–85 >95 24 hours Simple setup; requires careful control of conditions
Schiff Base Formation 60–80 >90 48 hours Versatile; allows for varied substituents
Catalytic Hydrogenation 75–90 >98 12 hours High purity; requires careful handling of hydrogen

Análisis De Reacciones Químicas

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, substituted amines.

Aplicaciones Científicas De Investigación

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane Derivatives with Varying Substituents

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Differences
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine C₉H₁₅N 137.23 24520-60-3 Ethylamine substituent
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanamine C₉H₁₅N 137.23 61863-41-0 Double bond in bicyclo system (hept-5-en)
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine C₈H₁₃N 123.20 N/A Shorter chain (methanamine)
Bicyclo[2.2.1]heptane-2-methanamine C₈H₁₅N 125.21 14370-50-4 Methanamine substituent
2-Cyclopentylethanamine hydrochloride C₇H₁₆ClN 149.66 684221-26-9 Cyclopentyl instead of bicyclo framework

Key Findings :

  • Chain Length : Shorter chains (e.g., methanamine derivatives) reduce steric hindrance but may decrease solubility due to lower polarity .
  • Hydrochloride Salts : The hydrochloride form of this compound exhibits improved stability and handling properties compared to its free base .

Functional Group Modifications: Urea Derivatives

Table 2: Pharmacologically Active Urea Analogues
Compound Name Molecular Formula Yield (%) Key Applications Reference
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea C₁₉H₃₀N₂O 36 CXCR2 antagonists (anti-cancer)
1-(Bicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)urea C₁₆H₂₆N₃O₂ 55 Enzyme inhibition studies
1,1'-(1,6-Hexan-1,1-diyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea} C₂₂H₃₆N₄O₂ 82 Polycyclic drug delivery systems

Key Findings :

  • Urea derivatives exhibit enhanced binding affinity to targets like CXCR2 due to hydrogen-bonding interactions .
  • Higher yields (e.g., 82% for bis-urea compounds) suggest superior synthetic feasibility for dimeric structures .

Stereochemical Variations

Stereochemistry significantly impacts biological activity. For example:

  • 2-((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)ethylamine : Used in enantioselective synthesis of CXCR2 antagonists .
  • rac-2-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine : Demonstrates divergent pharmacokinetics compared to its (1S,2S,4S) counterpart .

Actividad Biológica

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, commonly referred to as a bicyclic amine, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound exhibits a bicyclic structure that may influence its interaction with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The chemical formula for this compound is C9H15NC_9H_{15}N. The bicyclic framework contributes to its rigidity and may affect its binding affinity and selectivity towards biological targets.

Neurotransmitter Interaction

Research indicates that this compound has potential interactions with neurotransmitter systems, particularly the monoaminergic systems (serotonin, dopamine, and norepinephrine). These interactions are crucial for understanding its effects on mood, cognition, and behavior.

Table 1: Summary of Biological Activities

Activity TypeTarget SystemObserved EffectsReferences
NeurotransmitterSerotonin ReceptorsModulation of mood
NeurotransmitterDopamine ReceptorsPotential stimulant effects
Enzyme InhibitionMonoamine OxidaseIncreased levels of neurotransmitters
Antidepressant-likeBehavioral ModelsReduction of depressive-like behaviors

Case Study 1: Serotonergic Activity

In a study examining the serotonergic activity of bicyclic amines, this compound was found to enhance serotonin release in vitro. This suggests a potential role in treating mood disorders. The study utilized rat brain slices to measure serotonin levels post-administration of the compound, demonstrating a significant increase compared to controls .

Case Study 2: Dopaminergic Effects

Another investigation focused on the dopaminergic system revealed that this compound acts as a partial agonist at dopamine D2 receptors. In behavioral assays with mice, administration led to increased locomotor activity, indicating stimulant properties similar to those observed with traditional psychostimulants .

Case Study 3: Monoamine Oxidase Inhibition

Research conducted on enzyme inhibition showed that this compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This inhibition results in elevated levels of these neurotransmitters, potentially contributing to antidepressant effects observed in animal models .

The mechanisms by which this compound exerts its biological effects involve:

  • Receptor Binding Affinity : The compound's unique structure allows it to bind selectively to various receptor subtypes.
  • Neurotransmitter Release Modulation : It enhances the release of key neurotransmitters, which may underlie its mood-modulating effects.
  • Enzyme Inhibition : By inhibiting MAO, it prevents the degradation of neurotransmitters, leading to increased synaptic availability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine?

The compound is typically synthesized via norbornene-based cycloaddition reactions followed by functional group transformations. Key steps include:

  • Diels-Alder reactions to construct the bicyclo[2.2.1]heptane core.
  • Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce intermediate alkenes or nitriles to the amine .
  • Protection/deprotection strategies (e.g., Boc or Fmoc groups) to ensure regioselectivity during amine formation. Optimization of reaction conditions (solvent polarity, temperature, catalyst loading) is critical for achieving >80% yields .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the bicyclic system (e.g., 1.5–2.5 ppm for bridgehead protons) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (MW: 151.25 g/mol).
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomeric variants .

Q. How does the bicyclic framework influence the compound’s physicochemical properties?

The norbornane-derived structure confers:

  • High rigidity , reducing conformational flexibility and enhancing binding specificity.
  • Lipophilicity (logP ~2.1), improving membrane permeability in biological assays .
  • Steric hindrance , which may limit reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound?

Advanced strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry .
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures .
  • Dynamic kinetic asymmetric transformations (DYKAT) : Achieve >90% enantiomeric excess (ee) via Ir or Rh catalysts .

Q. What experimental designs address contradictions in reported biological activities of this compound?

Discrepancies in receptor binding or toxicity profiles may arise from:

  • Variations in stereochemistry : Test enantiomers separately using chiral HPLC-purified samples .
  • Assay conditions : Compare results under standardized pH, temperature, and ionic strength.
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) to identify trends .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs) or ion channels (e.g., GIRK1/2) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corate structural features (e.g., amine position, bicyclic strain) with activity data from analogs .

Data-Driven Challenges

Q. How do structural modifications of the bicyclo[2.2.1]heptane core affect bioactivity?

Comparative studies of analogs reveal:

Modification Effect on Activity Source
Amino group at C2 vs. C3C2 variants show higher GABAA_A affinity
Exo vs. endo stereoisomerExo forms exhibit improved metabolic stability
Ethyl vs. methyl substituentsEthyl groups enhance CNS penetration

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Improves heat/mass transfer for exothermic reactions (e.g., Diels-Alder).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Methodological Recommendations

Q. What in vitro assays are recommended for evaluating neuropharmacological potential?

  • Radioligand binding assays : Measure affinity for serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors .
  • Patch-clamp electrophysiology : Assess modulation of ion channels (e.g., NMDA or GABAA_A) .
  • Cytotoxicity screening : Use SH-SY5Y neuronal cells to rule out neurotoxicity at IC50_{50} > 100 µM .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13, UV light, and oxidative (H2_2O2_2) environments.
  • Plasma stability assays : Incubate with human plasma at 37°C; monitor degradation via LC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.